molecular formula C10H12N4OS B2412535 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime CAS No. 478245-59-9

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime

Cat. No.: B2412535
CAS No.: 478245-59-9
M. Wt: 236.29
InChI Key: IVHQVUAVQCZJPA-NTUHNPAUSA-N
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Description

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime is a complex organic compound featuring a thiazole and triazole ring system. These heterocyclic structures are known for their significant biological and chemical properties, making them valuable in various fields of research and industry .

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts, have been investigated as stabilizers in the synthesis of silver and gold nanoparticles .

Mode of Action

For instance, some compounds have demonstrated superior Top1 inhibitory activity , suggesting that they may interact with their targets by inhibiting certain enzymes.

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Similar compounds have demonstrated in vitro activity towards all fungi , suggesting that they may have antimicrobial properties.

Preparation Methods

The synthesis of 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime typically involves multi-step reactions. One common method includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Major products from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime has diverse applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

These compounds share structural similarities but may differ in their specific chemical properties and biological activities, highlighting the unique aspects of 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime.

Properties

IUPAC Name

(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-prop-2-enoxyethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-4-5-15-13-7(2)9-8(3)14-10(16-9)11-6-12-14/h4,6H,1,5H2,2-3H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHQVUAVQCZJPA-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NOCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N/OCC=C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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